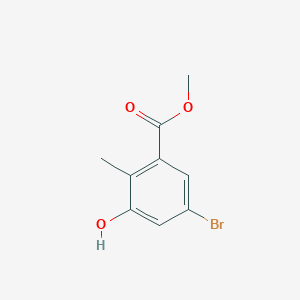

Methyl 5-bromo-3-hydroxy-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-3-hydroxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKLMGVEFUOZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206235 | |

| Record name | Benzoic acid, 5-bromo-3-hydroxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492040-87-5 | |

| Record name | Benzoic acid, 5-bromo-3-hydroxy-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492040-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-bromo-3-hydroxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Interest in Substituted Benzoate Esters

Substituted benzoate (B1203000) esters are a class of organic compounds that are of significant interest in synthetic and medicinal chemistry. researchgate.netresearchgate.net These compounds are derivatives of benzoic acid and are characterized by the presence of various functional groups attached to the benzene (B151609) ring, which modulate their physical, chemical, and biological properties. The ester functional group itself is a key feature, often used as a protecting group for carboxylic acids or as a precursor for other functional groups. organic-chemistry.org

The research interest in substituted benzoate esters stems from their wide-ranging applications. They are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. acs.org The nature and position of the substituents on the aromatic ring can be tailored to achieve specific chemical reactivity and to construct complex molecular architectures. For example, the presence of electron-donating or electron-withdrawing groups can influence the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution reactions. researchgate.net Furthermore, methods for the efficient synthesis of these esters, such as through the esterification of various benzoic acids with alcohols using catalysts, are a continuous area of study. mdpi.com The development of new catalytic systems, including solid acid catalysts, aims to improve reaction efficiency and selectivity for producing these valuable compounds. mdpi.com

Overview of Methyl 5 Bromo 3 Hydroxy 2 Methylbenzoate As a Chemical Entity

Methyl 5-bromo-3-hydroxy-2-methylbenzoate is a specific example of a polysubstituted benzoate (B1203000) ester. Its structure incorporates a bromine atom, a hydroxyl group, and a methyl group in addition to the methyl ester functionality. This combination of functional groups on a single aromatic scaffold makes it a versatile chemical entity for further synthetic transformations.

The key chemical identifiers and properties of this compound are summarized in the table below.

| Property | Data |

| CAS Number | 1492040-87-5 glpbio.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C₉H₉BrO₃ glpbio.comchemsrc.comsigmaaldrich.com |

| Molecular Weight | 245.07 g/mol sigmaaldrich.com |

| Density | 1.5±0.1 g/cm³ chemsrc.com |

| Boiling Point | 331.7±37.0 °C at 760 mmHg chemsrc.com |

Historical Context of Brominated and Hydroxylated Aromatic Compounds in Synthesis

Esterification Protocols from Carboxylic Acid Precursors

A primary and direct route to Methyl 5-bromo-3-hydroxy-2-methylbenzoate involves the esterification of its corresponding carboxylic acid, 5-bromo-3-hydroxy-2-methylbenzoic acid. This transformation is a fundamental reaction in organic synthesis, converting a carboxylic acid to an ester in the presence of an alcohol and a catalyst.

Acid-Catalyzed Direct Esterification of 5-bromo-3-hydroxy-2-methylbenzoic Acid with Methanol (B129727)

The most common method for this conversion is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid precursor, 5-bromo-3-hydroxy-2-methylbenzoic acid, with methanol in the presence of a strong acid catalyst. The catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. This activation facilitates the nucleophilic attack by methanol.

Optimizing Reaction Conditions for Enhanced Yield and Purity

To improve the efficiency and environmental footprint of the esterification process, significant research has focused on optimizing reaction conditions. Key parameters for optimization include the choice of catalyst, reaction temperature, and reaction time.

Catalyst Selection: While traditional mineral acids are effective, they can lead to purification challenges and waste generation. Modern approaches often utilize solid acid catalysts, which are easily separable from the reaction mixture, reusable, and often more selective. Examples of such catalysts include:

Phosphoric acid-modified Montmorillonite K-10 clay (PMK): This heterogeneous catalyst has demonstrated high efficiency in the esterification of various substituted benzoic acids with methanol under solvent-free conditions. An optimal condition was found to be an equimolar ratio of acid to alcohol with 10 wt% of the PMK catalyst at reflux for 5 hours. ijstr.org

Sulfated Alumina (SO₄²⁻/Al₂O₃): This solid acid has also been used to catalyze the esterification of p-hydroxybenzoic acid, demonstrating the utility of heterogeneous catalysts in accelerating these reactions. researchgate.net

Below is a table summarizing optimization strategies for benzoic acid esterification:

| Optimization Parameter | Traditional Method | Modern Approach | Potential Advantage |

| Catalyst | Concentrated H₂SO₄ or HCl | Solid acids (e.g., PMK, Sulfated Alumina) | Easier separation, reusability, reduced waste |

| Solvent | Excess alcohol (e.g., Methanol) | Solvent-free conditions | Reduced environmental impact, lower cost |

| Temperature | Reflux | Optimized for specific catalyst and substrates | Minimizes side reactions, improves selectivity |

| Purification | Extraction and distillation | Filtration (for solid catalysts), steam treatment | Simplified workup, higher purity |

Regioselective Bromination of Methyl 3-hydroxy-2-methylbenzoate (B8532911)

An alternative synthetic strategy involves introducing the bromine atom onto the aromatic ring after the ester functionality is already in place. This approach begins with Methyl 3-hydroxy-2-methylbenzoate and relies on the principles of electrophilic aromatic substitution. The key challenge in this method is achieving regioselectivity, ensuring the bromine atom is directed to the desired C5 position.

Selection of Brominating Reagents and Catalysts

The choice of the brominating agent is crucial for controlling the reaction's outcome. Several reagents can be employed for the electrophilic bromination of activated aromatic rings.

Molecular Bromine (Br₂): This is a common and potent brominating agent. The reaction is typically carried out in a suitable solvent, and a catalyst may be used to enhance the electrophilicity of the bromine.

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine compared to Br₂. nih.gov It is often preferred for substrates that are sensitive to the harsh conditions of molecular bromine. organic-chemistry.org The reaction can be catalyzed by acids or performed in polar solvents like acetonitrile (B52724) to facilitate the generation of the bromonium ion. nih.gov

The directing effects of the substituents on the starting material, Methyl 3-hydroxy-2-methylbenzoate, play a critical role. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director. The methyl (-CH₃) group is also an activating ortho-, para-director. The ester (-COOCH₃) group is a deactivating, meta-director. The combined influence of these groups favors electrophilic substitution at the C5 position, which is para to the strongly activating hydroxyl group and ortho to the methyl group, while avoiding steric hindrance.

Control of Reaction Temperature and Parameters for Positional Selectivity

Achieving high positional selectivity requires careful control of the reaction conditions. The temperature, solvent, and reaction time can all influence the distribution of isomers.

Temperature: Electrophilic aromatic brominations are often conducted at low temperatures or room temperature to minimize the formation of over-brominated products and other side reactions. For example, the bromination of some aromatic compounds using NBS is effectively carried out by allowing the reaction to proceed from 0 °C to room temperature overnight. nih.gov

Solvents and Additives: The choice of solvent can impact the reactivity of the brominating agent. Acetonitrile is a common solvent for NBS brominations. nih.gov In some cases, additives or specific catalysts can be used to enhance regioselectivity. For instance, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic compounds. nih.gov

The inherent electronic and steric properties of Methyl 3-hydroxy-2-methylbenzoate strongly favor the formation of the 5-bromo isomer. The powerful para-directing effect of the hydroxyl group is the dominant factor, making this route a viable and predictable method for the synthesis of the target compound.

Alternative Synthetic Routes Involving Halogenated Intermediates

Beyond the primary methods of esterification and direct bromination, this compound can potentially be synthesized through multi-step sequences that involve the transformation of other functional groups on a pre-existing halogenated benzene (B151609) ring. One such strategy involves the use of a nitro-substituted intermediate.

For example, a related compound, Methyl 3-amino-5-bromo-2-hydroxybenzoate, is synthesized from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. chemicalbook.com This process involves the reduction of the nitro group to an amino group using reagents like activated iron powder in methanol with an ammonium (B1175870) chloride solution. chemicalbook.com This demonstrates that a halogenated and functionalized methyl benzoate (B1203000) can serve as a versatile intermediate. A similar pathway to the target compound could be envisioned, for instance, by starting with a diazotized amino precursor which is then converted to a hydroxyl group via a Sandmeyer-type reaction on an appropriately substituted, brominated methyl benzoate.

Another potential alternative involves coupling reactions where a halogenated methyl benzoate is reacted with a hydroxyl-containing reagent. These routes, while potentially longer, can offer advantages in terms of controlling the final substitution pattern on the aromatic ring, especially when direct bromination might lead to isomeric mixtures.

Coupling Reactions Utilizing Brominated Methyl Benzoates

While one common approach to synthesizing benzoate esters involves the direct esterification of the corresponding carboxylic acid, another significant strategy employs coupling reactions. In this context, brominated methyl benzoates serve as key precursors. The bromine atom on the aromatic ring acts as a functional handle, enabling the formation of new carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed coupling reactions.

These reactions typically involve an organometallic reagent and a catalyst (commonly palladium-based) to couple the aryl bromide with another molecule. For instance, to introduce the hydroxyl group, a coupling reaction could theoretically be employed with a suitable hydroxyl-containing reagent. The specific arrangement of the methyl, bromo, and hydroxyl groups on the benzene ring makes the selection of the correct precursors and reaction conditions crucial to ensure regioselectivity and avoid unwanted side reactions.

Application of Triazine-Based Synthetic Protocols

Triazine-based protocols offer a structured approach to synthesizing complex molecules. The 1,3,5-triazine (B166579) core, particularly when starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), provides three reactive sites that can be functionalized through sequential nucleophilic substitution. nih.govresearchgate.net This allows for the controlled addition of different functional groups.

In a hypothetical synthesis involving this compound, the hydroxyl group could act as a nucleophile, attacking one of the electrophilic carbon atoms on the triazine ring and displacing a chloride ion. The remaining chlorine atoms on the triazine scaffold can then be substituted by other nucleophiles, such as amino acids or other alcohols, to build a larger, multifunctional molecule. nih.gov The success of this sequential substitution relies heavily on controlling reaction conditions, such as temperature, to modulate the reactivity of the remaining sites. researchgate.net

Industrial Production Methodologies and Scalability Considerations

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges and considerations. While specific industrial-scale processes for this compound are not detailed in publicly available literature, general principles of chemical process scaling apply.

Key factors include:

Cost and Availability of Starting Materials: The economic viability of large-scale synthesis is heavily dependent on the price and accessibility of the initial chemical inputs.

Process Safety: Thorough evaluation of reaction thermodynamics, including potential exothermic events, is critical to prevent thermal runaway and ensure safe operation.

Efficiency and Yield: Optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize product yield and minimize reaction time is paramount.

Purification Methods: At an industrial scale, purification techniques like recrystallization or distillation are generally preferred over column chromatography due to cost, time, and solvent usage.

Waste Management: The environmental impact and cost associated with treating and disposing of waste streams are significant considerations in sustainable manufacturing.

Equipment: The reaction must be compatible with standard industrial reactors and processing equipment.

Analytical Techniques for Monitoring Synthesis Progression and Purity Assessment

Rigorous analytical monitoring is essential to ensure the successful synthesis and purification of chemical compounds. A suite of chromatographic techniques is typically employed to track the progress of the reaction and verify the purity of the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique widely used to monitor the progress of a chemical reaction. chemicalbook.com By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it in a suitable solvent system, chemists can visualize the separation of different components. chemicalbook.com

The process involves comparing the retention factor (Rf) values of spots in the reaction mixture to those of the starting material and the expected product. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is often considered complete when TLC analysis shows the starting material has been fully consumed. chemicalbook.com For related benzoate compounds, solvent systems such as petroleum ether/ethyl acetate (B1210297) have been effectively used for TLC analysis. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It provides a much higher resolution than TLC and is the standard method for determining the precise purity of a final compound. The availability of HPLC data for this compound confirms its use in purity assessment for this specific molecule. ambeed.com

In HPLC, the sample is injected into a column packed with a stationary phase. A liquid solvent (mobile phase) is pumped through the column at high pressure, and the components of the sample separate based on their differential interactions with the stationary phase. A detector records the components as they exit the column, generating a chromatogram where the area of each peak is proportional to the concentration of that component.

Purification Strategies: Column Chromatography and Recrystallization

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, or catalysts. The two most common methods for purifying solid organic compounds are column chromatography and recrystallization.

Column Chromatography: This technique is an extension of TLC used for preparative-scale separation. The crude mixture is loaded onto a glass column packed with a stationary phase like silica gel. A solvent is then passed through the column, and the components separate based on their affinity for the stationary phase, allowing for the collection of pure fractions. This method is effective for purifying complex mixtures and has been used to obtain high-purity related compounds in good yields. chemicalbook.com

Recrystallization: This is a widely used technique for purifying solid compounds, particularly at larger scales. The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. As the solution cools slowly, the pure compound forms crystals, while impurities remain dissolved in the solvent (mother liquor). The pure crystals can then be isolated by filtration. For example, related brominated benzoate isomers have been successfully purified by crystallization from solvents like chloroform. nih.govresearchgate.net

Table of Analytical Techniques

| Technique | Primary Use | Scale | Information Obtained |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Analytical | Qualitative (Presence/Absence of Compounds) |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis | Analytical | Quantitative (% Purity) |

| Column Chromatography | Purification | Preparative (Lab-scale) | Isolation of Pure Compound |

| Recrystallization | Purification | Preparative (Lab to Industrial) | Isolation of Pure Crystalline Compound |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-3-hydroxy-2-methylbenzoic acid |

| Methyl 3-amino-5-bromo-2-hydroxybenzoate |

| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate |

| Methyl 5-bromo-3-hydroxybenzoate |

| 3-bromo-5-hydroxybenzoic acid |

| Methyl 5-bromo-2-hydroxy-3-propionylbenzoate |

| 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) |

| Methyl 5-bromo-2-hydroxybenzoate (B13816698) |

| Methyl Benzoate |

Oxidation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group is susceptible to oxidation, a reaction that can alter the electronic and structural properties of the molecule.

The oxidation of the hydroxyl group in this compound, a substituted phenol, can lead to the formation of a carbonyl group. Phenols are more easily oxidized than aliphatic alcohols. guidechem.com Strong oxidizing agents typically convert simple phenols into quinones, which are cyclic conjugated diketones. guidechem.com In this specific molecule, oxidation would transform the hydroxyl group, potentially leading to a quinone-like structure, fundamentally altering the aromatic system.

Strong oxidizing agents are required to effectively oxidize the phenolic hydroxyl group.

Potassium Permanganate (B83412) (KMnO₄): As a powerful oxidizing agent, potassium permanganate can oxidize phenols. guidechem.com The reaction mechanism is often complex and can be influenced by factors such as pH. cdnsciencepub.comnih.gov In acidic or alkaline solutions, permanganate reacts with the phenolate (B1203915) ion, which is formed by deprotonation of the hydroxyl group. cdnsciencepub.com The reaction can proceed through the formation of phenoxyl radicals, which may lead to coupling reactions or further oxidation to form a benzoquinone. guidechem.comcdnsciencepub.com The presence of other substituents on the ring, such as the bromine, methyl, and ester groups, will influence the reaction's regioselectivity and final products.

Chromium Trioxide (CrO₃): Chromium trioxide and its derivatives (e.g., chromic acid, H₂CrO₄, formed from CrO₃ in aqueous acid) are also potent oxidizing agents capable of converting alcohols to carbonyl compounds. organic-chemistry.orgwikipedia.orgchadsprep.comlibretexts.org While primary and secondary alcohols are readily oxidized to carboxylic acids and ketones, respectively, phenols undergo oxidation to form quinones. chadsprep.comlibretexts.org The reaction involves the formation of a chromate (B82759) ester intermediate, which then decomposes to yield the oxidized product. wikipedia.org The specific conditions, such as the solvent and acidity, are crucial for controlling the reaction outcome. organic-chemistry.org

| Oxidizing Agent | Formula | Typical Product from Phenol Oxidation | General Reactivity |

|---|---|---|---|

| Potassium Permanganate | KMnO₄ | Benzoquinone | Very strong oxidizing agent, effective for oxidizing the phenolic hydroxyl group. guidechem.com |

| Chromium Trioxide | CrO₃ | Benzoquinone | Strong oxidizing agent, often used in acidic solutions (as chromic acid) to oxidize alcohols and phenols. organic-chemistry.orglibretexts.org |

Reduction Reactions of the Ester Functional Group

The methyl ester functional group is a key site for reduction reactions, which can be selectively targeted with appropriate reagents.

The reduction of the methyl ester group (-COOCH₃) in this compound yields a primary alcohol. This transformation converts the ester into a benzylic alcohol moiety (-CH₂OH), specifically (5-bromo-3-hydroxy-2-methylphenyl)methanol. This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of carboxylic acid derivatives into alcohols. byjus.com

The choice of reducing agent is critical for the successful reduction of the ester group, as esters are less reactive than aldehydes or ketones.

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. masterorganicchemistry.com It is highly effective for the reduction of esters and carboxylic acids to primary alcohols. byjus.compearson.comcommonorganicchemistry.comdoubtnut.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This is followed by the departure of the methoxy (B1213986) group (-OCH₃) and a second hydride attack on the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup. masterorganicchemistry.combrainly.com

Sodium Borohydride (B1222165) (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder and more selective reducing agent. commonorganicchemistry.comias.ac.in Under standard conditions (e.g., in methanol or ethanol (B145695) at room temperature), it readily reduces aldehydes and ketones but is generally unreactive towards esters, including aromatic esters. doubtnut.comresearchgate.netresearchgate.net The lower reactivity is due to the decreased electrophilicity of the ester's carbonyl carbon compared to that of aldehydes and ketones. researchgate.net However, the reduction of esters with NaBH₄ can be achieved under more forcing conditions, such as at higher temperatures or by using a combination of solvents like THF and methanol, which can increase its reducing power. ias.ac.inacs.org The addition of Lewis acids or certain metal salts can also enhance the reactivity of NaBH₄ to enable ester reduction. researchgate.net

| Reducing Agent | Formula | Reactivity with Esters | Typical Solvents |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High; readily reduces esters to primary alcohols. byjus.commasterorganicchemistry.com | Anhydrous ethers (e.g., Diethyl ether, THF). byjus.com |

| Sodium Borohydride | NaBH₄ | Low; generally does not reduce esters under standard conditions. ias.ac.inresearchgate.net | Protic solvents (e.g., Methanol, Ethanol). commonorganicchemistry.com |

Impact of Aromatic Substituents on Reaction Pathways and Selectivity

The combination and positioning of the bromine, hydroxyl, and ester groups on the benzene ring create a complex electronic landscape that dictates the regioselectivity and feasibility of various reactions.

Influence of Bromine on Electron Density and Aromatic Ring Reactivity

The bromine atom exerts two opposing electronic effects on the aromatic ring: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

Directing Effects of Hydroxyl and Ester Groups on Electrophilic and Nucleophilic Processes

The hydroxyl (-OH) and methyl ester (-COOCH₃) groups have pronounced and contrasting directing effects on the aromatic ring.

Hydroxyl Group: The hydroxyl group is a strongly activating group and an ortho-, para-director in electrophilic aromatic substitution. The lone pairs on the oxygen atom strongly donate electron density to the ring via resonance, significantly increasing the nucleophilicity of the ortho and para positions. In the context of this compound, the hydroxyl group at position 3 would direct incoming electrophiles to positions 2, 4, and 6.

Methyl Ester Group: The methyl ester group is a deactivating group and a meta-director in electrophilic aromatic substitution. The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density out of the aromatic ring. This deactivation makes the ring less reactive towards electrophiles. The resonance structures show a buildup of positive charge at the ortho and para positions, thus directing incoming electrophiles to the meta position. In this molecule, the ester at position 1 would direct electrophiles to position 3 and 5.

In nucleophilic aromatic substitution processes, the roles are reversed. The electron-withdrawing nature of the methyl ester group is crucial for activating the ring towards nucleophilic attack, particularly when it is positioned ortho or para to a good leaving group like bromine. The hydroxyl group, being electron-donating, would generally disfavor nucleophilic aromatic substitution.

The interplay of these directing effects in this compound leads to a complex reactivity profile. For electrophilic substitution, the activating effect of the hydroxyl group would likely dominate, directing substitution to the positions ortho and para to it, while considering the steric hindrance from the adjacent methyl group. For nucleophilic substitution, the combined electron-withdrawing effects of the bromine and the methyl ester group make the displacement of the bromine atom by a nucleophile a feasible and important reaction pathway.

Table 2: Summary of Substituent Effects

| Substituent | Electronic Effect | Activating/Deactivating (Electrophilic) | Directing Effect (Electrophilic) |

| -Br | -I > +R | Deactivating | Ortho, Para |

| -OH | +R > -I | Activating | Ortho, Para |

| -COOCH₃ | -R, -I | Deactivating | Meta |

Role As a Key Synthetic Intermediate in Organic Chemistry

Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the aromatic ring of Methyl 5-bromo-3-hydroxy-2-methylbenzoate makes it an ideal starting material for the synthesis of intricate molecular architectures. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of complex scaffolds found in natural products and medicinally relevant compounds.

The hydroxyl and methyl ester groups offer additional handles for chemical modification. The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups like amides, acid chlorides, or other esters. This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, paving the way for the synthesis of highly substituted and stereochemically complex target molecules.

Table 1: Functional Group Reactivity in this compound

| Functional Group | Potential Reactions | Synthetic Utility |

| Bromine Atom | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings; Grignard formation | Introduction of aryl, vinyl, alkynyl, and amino groups; formation of new C-C and C-N bonds. |

| Hydroxyl Group | Alkylation, acylation, etherification; directing group for substitution | Protection and subsequent functionalization; modulation of electronic properties. |

| Methyl Ester | Hydrolysis to carboxylic acid; reduction to alcohol; amidation | Conversion to a wide range of other functional groups; serves as a key connective point. |

Building Block for the Creation of Diverse Benzoic Acid Derivatives

This compound is a quintessential building block for the synthesis of a broad spectrum of substituted benzoic acid derivatives. The inherent functionality of the molecule allows for systematic modification to generate libraries of related compounds with varying electronic and steric properties.

For instance, the bromine atom can be replaced with a variety of substituents through nucleophilic aromatic substitution or transition-metal-catalyzed reactions. The hydroxyl group can be converted into a methoxy (B1213986) or other alkoxy groups, which can have a significant impact on the biological activity of the final compound. Furthermore, the methyl group on the ring can be oxidized or halogenated to introduce additional points of diversity. The ester can be saponified to the free benzoic acid, which is a common pharmacophore in many drug molecules.

Strategic Intermediate in the Elaboration of Polyfunctional Compounds

The synthesis of polyfunctional compounds, which possess multiple reactive centers, often requires a carefully planned synthetic route. This compound serves as a strategic intermediate in such syntheses due to the orthogonal reactivity of its functional groups. This means that each functional group can be reacted selectively without affecting the others, allowing for a high degree of control over the synthetic process.

For example, the hydroxyl group can be protected, followed by a cross-coupling reaction at the bromine position. Subsequently, the ester can be hydrolyzed, and the resulting carboxylic acid can be coupled with an amine to form an amide. Finally, deprotection of the hydroxyl group would yield a polyfunctional molecule with a precisely defined substitution pattern. This level of control is essential for the systematic exploration of structure-activity relationships in drug discovery and materials science.

Contributions to Chemical Libraries and Compound Collections for Research Initiatives

The versatility of this compound makes it an attractive scaffold for the generation of chemical libraries. These libraries, which consist of a large number of structurally related compounds, are invaluable tools in high-throughput screening campaigns to identify new drug leads and biological probes.

By systematically varying the substituents at the three key positions of the this compound core, chemists can rapidly generate a large and diverse set of molecules. This diversity-oriented synthesis approach increases the probability of discovering compounds with novel biological activities. The availability of this intermediate in chemical supplier catalogs facilitates its use in both academic and industrial research settings, contributing to the broader effort of exploring chemical space for new scientific discoveries.

Despite a comprehensive search for scientific literature and data, no specific experimental spectroscopic or crystallographic information for the compound "this compound" (CAS No. 1492040-87-5) is publicly available. As a result, it is not possible to generate the requested article with the detailed analysis outlined in the user's instructions.

The creation of the requested in-depth scientific article requires access to primary research findings that include detailed experimental data. Without such data, any attempt to generate the content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified detailed outline cannot be produced at this time due to the lack of available scientific data.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations for Solid-State Structural Determination

Exploration of π-π Stacking Interactions in Crystalline Architectures

The crystal structure of Methyl 5-bromo-2-hydroxybenzoate (B13816698) demonstrates that molecules are interlinked through very weak π-π stacking interactions between the benzene (B151609) rings. nih.govresearchgate.net These interactions occur along the axis of the crystal. nih.govresearchgate.net The geometry of these interactions is characterized by the distance between the centroids of adjacent aromatic rings.

Detailed crystallographic data for Methyl 5-bromo-2-hydroxybenzoate indicates centroid-centroid distances of 3.984 (5) Å and 3.982 (5) Å. nih.govresearchgate.net These distances are larger than the typical range for strong π-π stacking (which is generally considered to be between 3.3 and 3.8 Å), categorizing these as weak interactions. nih.govresearchgate.net Despite their relative weakness, these π-π stacking forces, in conjunction with stronger hydrogen bonds, play a significant role in the formation of the three-dimensional supramolecular assembly. nih.govresearchgate.net

The following table summarizes the key parameters of the π-π stacking interactions observed in the crystal structure of the analogous compound, Methyl 5-bromo-2-hydroxybenzoate.

| Interaction Type | Geometric Parameter | Measured Value (Å) |

| π-π Stacking | Centroid-Centroid Distance 1 | 3.984 (5) |

| π-π Stacking | Centroid-Centroid Distance 2 | 3.982 (5) |

Data derived from the crystallographic analysis of Methyl 5-bromo-2-hydroxybenzoate. nih.govresearchgate.net

It is important to note that the substitution pattern on the benzene ring, including the positions of the hydroxyl and methyl groups, would influence the precise geometry and strength of these π-π stacking interactions in Methyl 5-bromo-3-hydroxy-2-methylbenzoate. However, the fundamental principles of aromatic ring stacking observed in its isomer provide a valid framework for understanding the potential crystalline architecture.

Theoretical Chemistry and Computational Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For Methyl 5-bromo-3-hydroxy-2-methylbenzoate, DFT calculations, often using a basis set like 6-311++G(d,p), can provide a detailed understanding of its stability and reactivity. nih.govresearchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and ester groups are expected to be the most electron-rich sites (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would represent a region of positive potential. nih.gov

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Interactive Table: DFT-Derived Reactivity Descriptors Note: The following values are illustrative for a molecule of this type and are used to explain the application of DFT.

| Descriptor | Formula | Significance | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability | -6.5 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 4.7 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.35 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons | 3.67 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. An MD simulation for this compound would involve solving Newton's equations of motion for the system, allowing the molecule's trajectory to be mapped over time.

This approach is invaluable for conformational analysis, revealing the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. The orientation of the hydroxyl and methyl ester groups relative to the benzene (B151609) ring is of particular interest, as different conformations can influence the molecule's reactivity and its ability to interact with other molecules.

MD simulations also elucidate intermolecular behavior. In a simulated condensed phase (liquid or solid-state), these simulations can predict how molecules of this compound interact with each other. Key interactions include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor (with its hydrogen) and acceptor (with its oxygen), leading to the formation of molecular networks. This is a dominant interaction seen in similar crystal structures. researchgate.netnih.gov

π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction that contributes to the stability of the crystal lattice in related compounds. researchgate.netnih.gov

Halogen Bonding: The bromine atom can act as an electrophilic region (a σ-hole) and interact with nucleophiles.

Interactive Table: Potential Intermolecular Interactions

| Interaction Type | Atoms/Groups Involved | Significance |

|---|---|---|

| Hydrogen Bond | Hydroxyl group (O-H) with an oxygen atom of another molecule | Governs molecular packing and solubility |

| π-π Stacking | Aromatic rings of adjacent molecules | Contributes to crystal stability |

| Halogen Bond | Bromine atom with an electronegative atom (e.g., Oxygen) | Directional interaction influencing molecular assembly |

| van der Waals Forces | Overall molecular framework | General non-specific attractive and repulsive forces |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. From a chemical structure perspective, QSAR is used to guide the design of new derivatives of this compound with enhanced or specific properties.

The QSAR process involves calculating a set of numerical parameters, known as molecular descriptors, that characterize the chemical structure. These descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological: Descriptors derived from the 2D representation of the molecule, describing atomic connectivity and branching.

Hydrophobic: Descriptors like the logarithm of the partition coefficient (LogP), which quantifies a molecule's lipophilicity.

Once these descriptors are calculated for a library of derivatives, a mathematical model is built to relate them to an observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the synthesis of the most promising candidates.

Interactive Table: Examples of Molecular Descriptors for QSAR

| Descriptor Class | Descriptor Example | Structural Information Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |

| Electronic | Dipole Moment | Molecular polarity and charge distribution |

| Steric | Molecular Weight | Size of the molecule |

| Steric | Molar Refractivity | Volume and polarizability of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity/hydrophilicity balance |

| Topological | Wiener Index | Molecular branching and compactness |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface for a given transformation, such as the substitution of the bromine atom or ester hydrolysis.

The process begins by optimizing the geometries of the reactants and products. Next, a search is conducted to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed. Its geometry provides a snapshot of the bond-breaking and bond-forming processes.

Frequency calculations are performed to characterize these stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a true transition state is characterized by having exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.

To confirm that the located TS connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction path downhill from the TS, ensuring it leads to the correct energy minima for the reactants and products. The calculated activation energy (the energy difference between the TS and the reactants) is a key parameter for predicting the reaction rate.

Interactive Table: Steps in Reaction Pathway Analysis

| Computational Step | Purpose | Key Output |

|---|---|---|

| Geometry Optimization | Find the lowest energy structures of reactants, products, and transition states. | Optimized 3D coordinates and energies. |

| Transition State (TS) Search | Locate the saddle point on the potential energy surface between reactants and products. | Geometry and energy of the transition state. |

| Frequency Calculation | Characterize stationary points and calculate zero-point vibrational energies. | Vibrational frequencies (one imaginary frequency for a TS). |

| Intrinsic Reaction Coordinate (IRC) | Confirm the connection between the TS and the correct reactants/products. | Minimum energy path plot. |

Future Research Directions and Perspectives in Organic Chemical Research

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a paramount goal in contemporary organic synthesis. Future research into the synthesis of Methyl 5-bromo-3-hydroxy-2-methylbenzoate will likely focus on the development of novel and sustainable routes that improve upon existing methods. Key areas of investigation will include the exploration of greener brominating agents and solvent systems to minimize the environmental impact of the synthesis.

One promising avenue is the development of tandem reactions that can construct the core of the molecule in a single, streamlined process. For instance, a one-pot ipso-hydroxylation/bromination of appropriately substituted arylboronic acids could offer a more atom-economical and efficient route to brominated phenols. rsc.org The application of such a strategy to a precursor of this compound could significantly reduce the number of synthetic steps and the amount of waste generated.

Furthermore, the principles of green chemistry will guide the selection of reagents and reaction conditions. This includes the use of less toxic solvents, the development of catalytic methods that reduce the need for stoichiometric reagents, and the design of processes that are more energy-efficient. rsc.org

Exploration of Catalyst Systems for Enhanced Selectivity in Reactions

The regioselectivity of the bromination step is crucial in the synthesis of this compound. Future research will undoubtedly focus on the discovery and optimization of catalyst systems that can achieve high selectivity for the desired isomer, thereby minimizing the formation of byproducts and simplifying purification.

A variety of catalytic systems have shown promise for the regioselective bromination of phenols, including zeolites, layered double hydroxides (LDHs), and various metal oxides. nih.govmdpi.comnih.gov The exploration of these and other novel catalyst platforms could lead to the development of highly efficient and selective methods for the synthesis of the target compound. For example, the use of shape-selective catalysts like zeolites could favor the formation of the desired para-brominated product. nih.gov

Beyond the synthesis of the core molecule, the functional groups of this compound offer multiple handles for further transformations. The bromine atom, in particular, is a versatile functional group for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. acs.org Future research will focus on the development of advanced palladium-based and other transition-metal catalyst systems to enable the efficient and selective coupling of this building block with a wide range of partners. This will facilitate the synthesis of a diverse library of derivatives with potentially valuable biological or material properties.

| Catalyst Type | Potential Application | Desired Outcome |

| Zeolites | Regioselective bromination of a phenol (B47542) precursor | High selectivity for the desired 5-bromo isomer |

| Layered Double Hydroxides (LDHs) | Regioselective bromination of a phenol precursor | Mild reaction conditions and high atom economy |

| Palladium-based catalysts | Cross-coupling reactions at the bromine position | Efficient formation of new carbon-carbon and carbon-heteroatom bonds |

Design and Synthesis of New Derivatives with Tunable Reactivity

The inherent functionality of this compound makes it an excellent starting point for the design and synthesis of new derivatives with tailored properties. By systematically modifying the core structure, it is possible to fine-tune the electronic and steric characteristics of the molecule, thereby influencing its reactivity and potential applications.

Future research in this area will involve the strategic derivatization of the three key functional groups: the bromine atom, the hydroxyl group, and the methyl ester. The bromine atom can be replaced with a wide variety of substituents through cross-coupling reactions, opening up a vast chemical space for exploration. acs.org The hydroxyl group can be alkylated, acylated, or used as a directing group in C-H activation reactions to introduce further functionality onto the aromatic ring. acs.orgnih.gov The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups.

The ability to introduce a diverse range of substituents will allow for the creation of libraries of new compounds with tunable reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring, influencing its susceptibility to further electrophilic or nucleophilic attack. The synthesis of these new derivatives will be crucial for exploring their potential in areas such as medicinal chemistry, where subtle structural changes can have a profound impact on biological activity.

Advanced Methodologies for Mechanistic Elucidation of Reactions Involving the Compound

A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Future research on this compound and its derivatives will benefit from the application of advanced methodologies for mechanistic elucidation.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in this endeavor. researchgate.netnih.govchemrxiv.org DFT calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivities. researchgate.net For instance, computational studies could be employed to understand the factors that govern the selectivity of the bromination reaction or to predict the most favorable conditions for a particular cross-coupling reaction.

In addition to computational methods, advanced spectroscopic techniques will be essential for probing reaction mechanisms. In situ monitoring of reactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable information about the formation and consumption of intermediates. Kinetic studies can also shed light on the rate-determining steps of a reaction and help to optimize reaction conditions.

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation are revolutionizing the way chemical research is conducted. The integration of these technologies into the study of this compound and its derivatives has the potential to significantly accelerate the pace of discovery.

Automated synthesis platforms, including robotic systems and flow chemistry setups, can be used to rapidly synthesize libraries of new derivatives. medium.comrsc.orgaurigeneservices.comarxiv.org Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. nih.govmdpi.combeilstein-journals.orgjst.org.in The application of flow chemistry to the synthesis and derivatization of this compound could enable the rapid and efficient production of a wide range of new compounds. acs.org

High-throughput screening (HTS) techniques can then be used to quickly evaluate the properties of these new derivatives. nih.govacs.org For example, HTS assays could be developed to screen for biological activity or to identify promising candidates for materials science applications. The combination of automated synthesis and HTS will create a powerful feedback loop, where the results of the screening experiments can be used to guide the design of the next generation of derivatives. researchgate.netbeilstein-journals.orgnih.govchemrxiv.org This iterative approach has the potential to dramatically accelerate the discovery of new molecules with desired properties.

| Technology | Application in Research | Potential Benefit |

| Automated Synthesis (Robotics) | Rapid synthesis of compound libraries | Increased efficiency and reproducibility |

| Flow Chemistry | Continuous synthesis and multi-step reactions | Improved safety, scalability, and efficiency |

| High-Throughput Screening (HTS) | Rapid evaluation of biological or material properties | Accelerated discovery of new lead compounds |

| Machine Learning | Optimization of reaction conditions and prediction of properties | Reduced experimental effort and faster development cycles |

Q & A

What synthetic methodologies are recommended for preparing Methyl 5-bromo-3-hydroxy-2-methylbenzoate?

Level: Basic

Methodological Answer:

The compound can be synthesized via esterification of the corresponding carboxylic acid precursor, 5-bromo-3-hydroxy-2-methylbenzoic acid, using methanol and an acid catalyst (e.g., H₂SO₄) under reflux conditions. Alternatively, coupling reactions involving halogenated intermediates (e.g., brominated methyl benzoates) with hydroxyl-containing reagents may be employed, as described in triazine-based synthetic protocols .

Key Considerations:

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Monitor reaction progress using TLC or HPLC to confirm ester formation .

How should this compound be stored to maintain stability?

Level: Basic

Methodological Answer:

Store the compound in a tightly sealed, light-resistant container at 0–6°C to prevent degradation. Ensure desiccant is used to avoid moisture absorption, which can hydrolyze the ester group. For long-term storage, inert atmospheres (e.g., argon) are recommended .

What analytical techniques are critical for structural elucidation and purity assessment?

Level: Basic

Methodological Answer:

- 1H/13C NMR : Identify substituent positions (e.g., bromine’s deshielding effect, methyl and hydroxyl proton signals). Use DMSO-d₆ to observe exchangeable protons like -OH .

- HPLC : Confirm purity (>98%) with a C18 column and UV detection at 254 nm .

- IR Spectroscopy : Detect ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) stretches .

How can researchers resolve discrepancies in spectroscopic data during characterization?

Level: Advanced

Methodological Answer:

Discrepancies in NMR shifts may arise from solvent effects or intramolecular hydrogen bonding. For example:

- Compare experimental data with computational predictions (DFT calculations) for substituent electronic environments.

- Use deuterated solvents with varying polarity (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

- Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks .

What strategies evaluate the compound’s bioactivity in drug discovery contexts?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., bromine, methyl, hydroxyl) to assess impact on bioactivity. For example, halogenated analogs have shown antimicrobial and anti-inflammatory potential .

- In Vitro Assays : Test inhibition of bacterial growth (Gram-positive/Gram-negative) or cytokine production in macrophage models .

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

How does the substitution pattern influence reactivity in further derivatization?

Level: Advanced

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The hydroxyl (-OH) group acts as an activating, ortho/para-directing group, while bromine is deactivating and meta-directing. Competitive directing effects require careful optimization of reaction conditions .

- Ester Hydrolysis : Controlled hydrolysis under basic conditions (e.g., NaOH/EtOH) converts the ester to a carboxylic acid for further functionalization .

What safety protocols are essential for handling this compound?

Level: Basic

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood with adequate ventilation to minimize inhalation risks.

- Equip labs with eye-wash stations and safety showers, as recommended for structurally similar brominated benzoates .

How can researchers optimize yields in large-scale syntheses?

Level: Advanced

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification .

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction kinetics and endpoint .

What are the ecological implications of improper disposal?

Level: Advanced

Methodological Answer:

- Brominated aromatics are persistent in aquatic systems. Conduct biodegradability assays (e.g., OECD 301F) to assess environmental impact.

- Neutralize waste with activated carbon or alkaline hydrolysis before disposal .

How can computational chemistry aid in predicting physicochemical properties?

Level: Advanced

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.